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molecular formula C9H17NO3 B3255978 Ethyl 2-(2,2-dimethylpropanoylamino)acetate CAS No. 26209-46-1

Ethyl 2-(2,2-dimethylpropanoylamino)acetate

Cat. No. B3255978
M. Wt: 187.24 g/mol
InChI Key: KNWYAXZGBCCVDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07109225B2

Procedure details

10.00 g of glycine ethyl ester hydrochloride (71.6 mmol) and 21.97 ml of NEt3 (2.2 eq.) were dissolved in 210 ml of CH2Cl2 and treated between 0° and 5° dropwise with 9.256 ml of benzoyl chloride (1.05 eq.), dissolved in 30 ml of CH2Cl2. The reaction mixture was allowed to reach ambient temperature (2.5 h) and then quenched by carefully pouring onto crashed ice/HCl/AcOEt. Separation of the layers, additional extraction of the aqueous phase with AcOEt, washing with Na2CO3 and brine, drying of the combined organic phase over sodium sulfate, and evaporation of the solvents left finally 13.06 g of pure title compound as colorless liquid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
21.97 mL
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
9.256 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([O:4][C:5](=[O:8])[CH2:6][NH2:7])[CH3:3].[CH3:9]CN(CC)CC.[C:16](Cl)(=[O:23])[C:17]1[CH:22]=CC=C[CH:18]=1>C(Cl)Cl>[CH2:2]([O:4][C:5](=[O:8])[CH2:6][NH:7][C:16](=[O:23])[C:17]([CH3:9])([CH3:22])[CH3:18])[CH3:3] |f:0.1|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
Cl.C(C)OC(CN)=O
Name
Quantity
21.97 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
210 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
9.256 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach ambient temperature
CUSTOM
Type
CUSTOM
Details
(2.5 h)
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
quenched
ADDITION
Type
ADDITION
Details
by carefully pouring
CUSTOM
Type
CUSTOM
Details
Separation of the layers, additional extraction of the aqueous phase with AcOEt
WASH
Type
WASH
Details
washing with Na2CO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying of the combined organic phase over sodium sulfate, and evaporation of the solvents
WAIT
Type
WAIT
Details
left finally 13.06 g of pure title compound as colorless liquid

Outcomes

Product
Name
Type
Smiles
C(C)OC(CNC(C(C)(C)C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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